2-tert-Butyl-4-methylphenol
Overview
Description
2-tert-Butyl-4-methylphenol, also known as butylated hydroxytoluene, is a lipophilic organic compound with the molecular formula C11H16O. It is a derivative of phenol and is widely recognized for its antioxidant properties. This compound is commonly used to prevent the oxidation of various products, including foods, cosmetics, and industrial fluids .
Mechanism of Action
Target of Action
2-tert-Butyl-4-methylphenol, also known as 2-tert-Butyl-p-cresol, is a synthetic phenolic antioxidant . It primarily targets cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes . These genes play a crucial role in inflammation and immune responses .
Mode of Action
This compound exerts its action by inhibiting the expression of Cox2 and Tnfa genes upon stimulation with Lipopolysaccharide (LPS) or Porphyomonas gingivalis (Pg) fimbriae . LPS is an endotoxin found in the cell walls of Gram-negative bacteria, which triggers inflammation by activating mononuclear phagocytes .
Biochemical Pathways
The inhibition of Cox2 and Tnfa genes affects the biochemical pathways involved in inflammation and immune responses .
Pharmacokinetics
It is known to be lipophilic with a log po/w (ilogp) of 251 This suggests that it can easily cross cell membranes, potentially affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The primary result of the action of this compound is the reduction of inflammation. By inhibiting the expression of Cox2 and Tnfa genes, it reduces the production of pro-inflammatory cytokines . This can have a significant impact on cellular processes and overall immune response.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature . Moreover, it is considered a potential thermal hazard during production, storage, and application . Therefore, it’s crucial to handle and store this compound properly to ensure its effectiveness and safety.
Biochemical Analysis
Biochemical Properties
2-tert-Butyl-4-methylphenol plays a significant role in biochemical reactions. It has been found to interact with enzymes, proteins, and other biomolecules. For instance, it has been shown to have excellent binding affinity to CYP3A4, a critical enzyme involved in the metabolism of endogenous molecules, especially xenobiotics .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to induce pronounced hyperplasia and papillomas in the hamster forestomach . It also enhances the antitumor efficacy of belotecan, a derivative of camptothecin, by inducing both autophagy and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to activate autophagic flux by increasing the level of LC3-II and forming autolysosome puncta . It also influences gene expression, as seen in its ability to increase the expression of adipogenic marker genes .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. It has been found to cause immediate white blistering to the skin
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high concentrations, it impairs blood clotting, which can be explained by antagonism of vitamin K . It also dose-dependently induces tumors of the forestomach in animals .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A4
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex. It is known to be lipophilic , suggesting that it can easily cross cell membranes and distribute within cells and tissues. The exact transporters or binding proteins it interacts with are yet to be identified.
Subcellular Localization
Given its lipophilic nature , it is likely to be found in lipid-rich areas of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-methylphenol typically involves the alkylation of p-cresol with tert-butyl alcohol. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. An efficient method involves using a deep eutectic solvent as a catalyst, which allows for milder reaction conditions and improved yields .
Industrial Production Methods
In industrial settings, this compound is produced by reacting p-cresol with isobutylene in the presence of sulfuric acid. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkyl halides are used under acidic or basic conditions.
Major Products
Scientific Research Applications
2-tert-Butyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in the synthesis of polymers and other organic compounds.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: It has been investigated for its potential antiviral and anticancer properties.
Industry: It is widely used as an antioxidant in the food, cosmetic, and petroleum industries.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with similar properties but higher steric hindrance.
2-tert-Butylphenol: Lacks the methyl group, resulting in different reactivity and applications.
4-tert-Butylphenol: Similar structure but different substitution pattern, affecting its chemical behavior.
Uniqueness
2-tert-Butyl-4-methylphenol is unique due to its balance of lipophilicity and antioxidant activity, making it highly effective in various applications. Its ability to stabilize free radicals and prevent oxidation is superior to many other phenolic antioxidants .
Properties
IUPAC Name |
2-tert-butyl-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEHOXWJQXIQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020212 | |
Record name | 4-Methyl-2-tert-butylphenol | |
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Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [IUCLID] Orange or light brown crystalline solid; [MSDSonline] | |
Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |
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Record name | 2-t-Butyl-4-methylphenol | |
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Boiling Point |
237 °C | |
Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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Flash Point |
105 °C | |
Record name | 2-t-Butyl-4-methylphenol | |
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Solubility |
Insoluble in water, soluble in oxygenated solvents. | |
Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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Density |
0.9247 g/cc @ 75 °C | |
Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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Vapor Pressure |
0.02 [mmHg], 0.025 mm Hg at 25 °C (extrapolated) | |
Record name | 2-t-Butyl-4-methylphenol | |
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Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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CAS No. |
2409-55-4, 25567-40-2 | |
Record name | 2-tert-Butyl-4-methylphenol | |
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Record name | 2-t-Butyl-4-methylphenol | |
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Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |
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Record name | 2-tert-Butyl-4-methylphenol | |
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Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |
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Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |
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Record name | 4-Methyl-2-tert-butylphenol | |
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Record name | 2-tert-butyl-p-cresol | |
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Record name | 2-TERT-BUTYL-4-METHYLPHENOL | |
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Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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Melting Point |
55 °C | |
Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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Q1: What is the molecular formula and weight of 2-tert-butyl-4-methylphenol?
A1: The molecular formula of this compound is C11H16O, and its molecular weight is 164.25 g/mol.
Q2: Which spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ techniques like 1H NMR, 13C NMR [, ], FT-IR [, ], and UV/Vis [, ] spectroscopy to characterize the structure of this compound and its derivatives.
Q3: How do structural modifications of this compound affect its biological activity?
A3: Studies have shown that the position of the tert-butyl group significantly impacts the compound's activity. For instance, this compound exhibits inhibitory effects on tumor formation, while its isomer, 2,6-di-tert-butyl-4-methylphenol, can enhance tumor formation under certain conditions [, ].
Q4: How does the size of the alkyl substituent influence the antioxidant activity of this compound derivatives?
A4: Research suggests that increasing the size of the alkyl substituent, such as replacing the tert-butyl with tert-amyl or tert-octyl groups, can enhance the antioxidant activity of this compound derivatives []. This is attributed to the increased steric hindrance around the phenolic hydroxyl group, which stabilizes the phenoxyl radical formed during the antioxidant action.
Q5: What are the applications of this compound in polymer stabilization?
A5: this compound and its derivatives act as antioxidants in various polymers, including polyolefins [] and low-density polyethylene (LDPE) []. They protect these materials from thermo-oxidative degradation, enhancing their lifespan and performance.
Q6: How does the presence of this compound in polymers affect their thermo-oxidative stability?
A6: Studies utilizing techniques like attenuated total reflectance—Fourier transformed infrared (ATR–FTIR) spectroscopy demonstrate that incorporating this compound and other antioxidants into polymers like LDPE improves their resistance to thermo-oxidative degradation []. This protective effect is attributed to the additives' ability to scavenge free radicals generated during the degradation process.
Q7: Can this compound derivatives be used as ligands in metal complexes for catalysis?
A7: Yes, this compound can be incorporated into ligands for metal complexes, such as those of titanium(IV) [] and molybdenum(VI) [, ]. These complexes have shown catalytic activity in various reactions, including ethylene polymerization and oxygen atom transfer reactions.
Q8: How does the structure of the this compound-based ligand influence the catalytic activity of the metal complex?
A8: The steric and electronic properties of the ligand, influenced by the substituents on the phenol ring, play a crucial role in the catalytic activity of the resulting metal complex. For example, in dioxidomolybdenum(VI) complexes, the presence of bulky tert-butyl groups in the ligand can influence the rate of oxygen atom transfer reactions [, ].
Q9: What is known about the potential toxicity of this compound?
A9: While this compound is generally recognized as safe for use as a food additive at low concentrations, studies have explored its potential for cytotoxicity and apoptosis induction at higher concentrations in specific cell lines []. Research suggests that reactive intermediates generated during its metabolism might contribute to these effects.
Q10: Are there any concerns regarding the dermal exposure to this compound?
A10: Studies have shown that this compound and its degradation products can migrate from polymers and permeate through human skin during contact []. This raises concerns regarding potential exposure and requires further investigation to assess potential health risks.
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